molecular formula C25H42O3 B2975812 2-Hydroxy-5-octadecylbenzoic acid CAS No. 25707-99-7

2-Hydroxy-5-octadecylbenzoic acid

Cat. No.: B2975812
CAS No.: 25707-99-7
M. Wt: 390.608
InChI Key: MTZZPKHQCOKLGE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-octadecylbenzoic acid (CAS 25707-99-7) is a high-purity, long-chain alkyl-substituted benzoic acid derivative provided for research purposes. With a molecular formula of C 25 H 42 O 3 and a molecular weight of 390.60 g/mol, this compound features a hydroxybenzoic acid core structure, similar to salicylic acid, modified with an octadecyl (C18) chain at the meta-position . This structural motif is of significant interest in medicinal chemistry and materials science. Researchers can utilize this chemical to investigate the properties of long-chain hydroxybenzoic acid esters and their derivatives. Structurally similar benzoic acid ester derivatives have been reported in patent literature to exhibit neurotrophic activity, mimicking the function of nerve growth factor (NGF) and showing potential in preclinical models for enhancing memory and treating neurodegenerative conditions such as Alzheimer's disease . This suggests this compound could be a valuable precursor or intermediate for developing novel therapeutic agents targeting the nervous system. Furthermore, hydroxybenzoic acids as a class are known for their diverse biological activities, which include antioxidant and anti-inflammatory effects . The presence of the long alkyl chain in this compound may enhance its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes and protein targets. This makes it a compelling candidate for structure-activity relationship (SAR) studies aimed at designing new chemical entities with optimized pharmacological profiles. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-hydroxy-5-octadecylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-24(26)23(21-22)25(27)28/h19-21,26H,2-18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZZPKHQCOKLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Derivatization Strategies for 2 Hydroxy 5 Octadecylbenzoic Acid

Primary Synthetic Methodologies for 2-Hydroxy-5-octadecylbenzoic Acid

The synthesis of this compound is fundamentally a challenge in regioselective aromatic substitution, requiring precise control over the placement of three distinct functional groups on a benzene (B151609) ring. The primary approaches involve either building the substitution pattern on a pre-existing benzoic acid or phenol (B47542) core, or constructing the benzoic acid functionality on a suitably substituted precursor.

Regioselective Functionalization Approaches for Substituted Benzoic Acids

Achieving the desired 1,2,4-substitution pattern of this compound hinges on the directing effects of the substituents. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. This interplay governs the outcomes of electrophilic aromatic substitution reactions.

Several key regioselective strategies are employed:

Kolbe-Schmitt Reaction : This reaction is a powerful method for synthesizing hydroxybenzoic acids. It involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. To synthesize the target molecule, one could start with 4-octadecylphenol. The phenoxide formed from this precursor would direct the carboxylation primarily to the ortho position of the hydroxyl group, yielding the desired this compound. A similar strategy is used in the synthesis of 2-hydroxy-5-aminobenzoic acid from p-aminophenol, demonstrating the reaction's utility in creating 2-hydroxy-5-substituted benzoic acids. google.com

Transition Metal-Catalyzed C-H Functionalization : Modern synthetic methods increasingly rely on transition metal catalysis to achieve high regioselectivity. The carboxylate group of a benzoic acid can act as a directing group, guiding a metal catalyst to functionalize the C-H bond at the ortho position. researchgate.netescholarship.org Ruthenium(II)-catalyzed reactions, for example, can facilitate the ortho-alkenylation or ortho-alkylation of benzoic acids. researchgate.net Similarly, rhodium and palladium catalysts are used for carboxylate-directed C-H functionalization, allowing for the introduction of various substituents ortho to the carboxyl group. While these methods are often used to introduce other groups, they represent a state-of-the-art approach for regiocontrolled synthesis.

Elbs Persulfate Oxidation : This method allows for the introduction of a new hydroxyl group onto a phenol, predominantly at the para-position to the existing hydroxyl group. However, if the para-position is blocked, oxidation can occur at the ortho-position. A related method, persulfate oxidation of 2-hydroxy-4-methoxy benzoic acid, yields 2,5-dihydroxy-4-methoxy benzoic acid, showcasing the introduction of a hydroxyl group at the 5-position. ias.ac.in

Strategies for Octadecyl Chain Introduction

The long C18 aliphatic chain can be introduced at various stages of the synthesis, typically through reactions like Friedel-Crafts alkylation or acylation.

Friedel-Crafts Acylation followed by Reduction : A common and reliable method is the Friedel-Crafts acylation of a phenol or salicylic (B10762653) acid with octadecanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The strong activating effect of the hydroxyl group directs the acylation to the para position, resulting in 2-hydroxy-5-(1-oxooctadecyl)benzoic acid. The resulting keto group can then be reduced to a methylene (B1212753) group (-CH₂-) using methods like Clemmensen or Wolff-Kishner reduction to yield the final octadecyl chain. A related reduction of the keto group to a secondary alcohol using sodium borohydride (B1222165) has been documented, yielding 2-hydroxy-5-(1-hydroxyoctadecyl)benzoic acid. prepchem.com

Friedel-Crafts Alkylation : Direct alkylation using an 18-carbon alkyl halide is also possible. However, this method is often more prone to side reactions, such as carbocation rearrangements and polyalkylation, making the acylation-reduction route generally preferable for achieving a clean product.

Alkylation of Precursors : An alternative strategy involves alkylating a simpler starting material before constructing the benzoic acid moiety. For instance, a precursor like glycerol (B35011) ether lipid can be alkylated with an octadecyl chain as part of a multi-step synthesis. beilstein-journals.org

Preparation of Structurally Modified Analogs of this compound

The synthetic frameworks described above are versatile and can be adapted to produce a wide range of structural analogs by modifying the aliphatic chain or the aromatic functional groups.

Variations in the Aliphatic Chain Length and Saturation

The properties of the molecule can be systematically tuned by altering the nature of the long aliphatic tail.

Chain Length Variation : By substituting octadecanoyl chloride with other acyl chlorides (e.g., pentanoyl chloride, dodecanoyl chloride) in the Friedel-Crafts acylation step, analogs with shorter or different length alkyl chains can be readily synthesized. Studies on related homologous series, such as those involving 4-octyloxy benzoic acid, show that increasing the alkyl chain length from octyl to octadecyl can systematically increase melting and clearing points due to the rise in molecular mass. researchgate.net

Saturation and Functionalization : Introducing unsaturation (double or triple bonds) into the chain can be achieved by using alkenyl or alkynyl halides in the initial alkylation step. Furthermore, the saturation of the aromatic ring itself can be modified. For instance, the Birch reduction of alkyl-substituted benzoic acids is a known method for producing 1,4-dihydro products, thereby creating non-aromatic analogs. researchgate.net

Modifications of the Hydroxyl and Carboxyl Moieties

The hydroxyl and carboxyl groups are key sites for chemical modification, allowing for the creation of esters, amides, and ethers.

Carboxyl Group Modifications : The carboxylic acid can be converted into a variety of functional groups.

Esterification : Reaction with various alcohols in the presence of an acid catalyst yields the corresponding esters.

Amidation : Reaction with amines, often via an initial conversion to a more reactive acyl chloride, produces amides. mdpi.com For example, 5-amino-salicylic acid can be acylated to form 5-acetamido-2-hydroxy benzoic acid. mdpi.com A specific type of amidation involves reacting the carboxyl group with hydrazine (B178648) to form hydrazides, as demonstrated in the synthesis of 2-hydroxy benzyl (B1604629) hydrazide congeners. jchr.org

Hydroxyl Group Modifications : The phenolic hydroxyl group can also be readily functionalized.

Acylation : The hydroxyl group can be acylated, for instance, by reacting it with acetic anhydride (B1165640) to form an acetoxy group.

Etherification : The formation of ethers, such as by reacting the hydroxyl group with benzyl bromide (benzylation), is a common strategy, particularly when a protecting group is needed during a multi-step synthesis. beilstein-journals.org

Synthesis of Coordination Complexes Involving this compound as a Ligand

The presence of both a hydroxyl group and a carboxylic acid group in an ortho relationship makes this compound an excellent bidentate chelating ligand. It can coordinate with a wide variety of metal ions to form stable metal complexes.

The general synthetic procedure for these complexes involves the reaction of the ligand with a suitable metal salt in a solvent. nih.gov Typically, the ligand is dissolved in a solvent such as methanol (B129727) or ethanol, and a solution of the metal salt (e.g., metal chlorides, nitrates, or acetates) is added. nih.govmdpi.com The mixture is often stirred and heated under reflux for several hours to facilitate the complex formation. nih.gov The resulting coordination complex may precipitate from the solution upon cooling or after partial evaporation of the solvent. nih.gov

Examples from related systems demonstrate this principle:

Molybdenum(VI) complexes have been synthesized from a ligand derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) by reacting it with [MoO₂(acac)₂] in methanol. mdpi.com

Mononuclear complexes of Cadmium(II) and Copper(II) have been prepared by reacting the respective metal salts with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide in an ethanol-water mixture. nih.gov

The resulting complexes can exhibit various coordination geometries, such as octahedral or tetrahedral, depending on the metal ion and the potential inclusion of solvent molecules (like water or ethanol) in the coordination sphere. nih.govmdpi.com

The long octadecyl chain in complexes derived from this compound would impart significant lipophilicity, potentially influencing the solubility and material properties of the resulting coordination compounds.

Advanced Analytical Techniques for Characterization of 2 Hydroxy 5 Octadecylbenzoic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are fundamental to elucidating the precise molecular architecture of 2-Hydroxy-5-octadecylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR (¹H NMR) analysis of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, while the aliphatic protons of the long octadecyl chain produce a complex series of signals in the upfield region. The chemical shifts, integration, and splitting patterns of these signals are used to confirm the substitution pattern of the aromatic ring and the structure of the alkyl chain.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides complementary information by detecting the carbon atoms in the molecule. The spectrum of this compound will show distinct peaks for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the numerous carbons of the octadecyl chain. The chemical shifts of these carbons are indicative of their local electronic environment.

DEPT and 2D-NMR: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the signals from the long octadecyl chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, providing unambiguous confirmation of the molecule's structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This is crucial for distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of this compound from a mixture prior to its introduction into the mass spectrometer. sigmaaldrich.com This is particularly useful for analyzing complex samples and for quantitative studies. The mass spectrometer can be operated in various modes to induce fragmentation, and the resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands:

A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group.

A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the long aliphatic octadecyl chain.

Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region of the spectrum.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful separation techniques widely used for the analysis of non-volatile and thermally labile compounds like this compound.

These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For this compound, reversed-phase HPLC or UPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727), often with the addition of an acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form.

Detection is typically achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and is used for its identification. The peak area is proportional to the concentration, allowing for accurate quantitative analysis. A purity level of ≥95% has been determined using LC/MS-UV. sigmaaldrich.com

Gas Chromatography (GC)

Gas chromatography (GC) is another separation technique that can be applied to the analysis of this compound, although it often requires derivatization.

Elemental Compositional Analysis

The elemental composition of a pure substance provides the mass percentages of the elements it contains, which is fundamental to its identification and characterization. For this compound, the molecular formula is C25H42O3. bldpharm.com This formula is the basis for calculating the theoretical elemental composition. The molecular weight of the compound is 390.60 g/mol . bldpharm.com

The determination of the elemental composition is a crucial first step in the structural elucidation of a new compound. It verifies the purity of the sample and confirms that the empirical formula aligns with the proposed molecular structure. Based on the molecular formula, the theoretical weight percentages of carbon, hydrogen, and oxygen can be calculated precisely.

Table 1: Elemental Composition of this compound

Element Symbol Atomic Weight (g/mol) Number of Atoms Total Weight (g/mol) Weight Percentage (%)
Carbon C 12.011 25 300.275 76.88
Hydrogen H 1.008 42 42.336 10.84
Oxygen O 15.999 3 47.997 12.29
Total 390.608 100.00

Solid-State Structural Elucidation (e.g., X-ray Crystallography)

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, scientists can calculate a three-dimensional map of the electron density within the crystal, and from this, determine the exact positions of the atoms in the molecule, as well as their bond lengths and angles.

While specific crystallographic data for this compound are not widely published, the technique remains the definitive method for elucidating its solid-state structure. Such an analysis would reveal the conformation of the long octadecyl chain, the planarity of the benzoic acid ring, and the intramolecular and intermolecular hydrogen bonding interactions involving the hydroxyl and carboxylic acid groups.

For illustrative purposes, studies on related molecules, such as Schiff base compounds derived from 2-hydroxy-5-methylbenzaldehyde, demonstrate that X-ray crystallography can confirm the tautomeric form and the presence of strong intramolecular hydrogen bonds that stabilize the molecular structure. nih.gov For complex molecules, this technique provides unparalleled detail about the molecular architecture in the solid state.

Thermal Stability Analysis (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two of the most common methods for assessing the thermal stability of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA instrument consists of a high-precision balance, a furnace, and a purge gas system. etamu.edu A typical TGA curve plots mass loss against increasing temperature. For a compound like this compound, a TGA scan would indicate the temperature at which it begins to decompose. The resulting data can be used to determine the onset of decomposition, identify intermediate decomposition steps, and ascertain the mass of the final residue. Studies on similar compounds, such as molybdenum complexes with hydrazone-type ligands, have utilized TGA to identify the loss of coordinated solvent molecules and subsequent decomposition of the organic ligand at higher temperatures. mdpi.com

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. This difference in temperature provides information about physical and chemical changes occurring in the sample, such as melting, crystallization, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) processes. For instance, the melting of a crystalline solid like this compound would be observed as a sharp endothermic peak on a DTA curve. Research on other hydroxy benzoic acid derivatives has used DTA to determine such transition temperatures. mdpi.com

Together, TGA and DTA provide a comprehensive profile of the thermal behavior and stability of this compound, which is critical for understanding its properties and potential applications in materials science.

Investigation of Biological Activities of 2 Hydroxy 5 Octadecylbenzoic Acid in in Vitro Systems

Enzyme Inhibition Profiles (e.g., relevant esterases, lipases, hydrolases)

Long-chain alkyl hydroxybenzoic acids, structurally analogous to 2-hydroxy-5-octadecylbenzoic acid, have demonstrated significant enzyme-inhibiting properties. The presence of both a hydrophilic carboxyl group and a lipophilic alkyl chain allows these molecules to interact with various enzyme active sites.

Research on anacardic acids, which are 6-alkylsalicylic acids, has shown potent inhibitory effects on several enzymes. For instance, anacardic acid has been identified as a direct inhibitor of the catalytic activities of matrix metalloproteinases MMP-2 and MMP-9. nih.gov Molecular docking studies suggest that the carboxylate group of anacardic acid chelates the catalytic zinc ion within the active site of these enzymes. nih.gov The long aliphatic chain is accommodated within the large S1' pocket of the gelatinases, contributing to the inhibitory action. nih.gov

Furthermore, studies on other alkylated salicylic (B10762653) acid derivatives have revealed their potential as enzyme inhibitors. For example, certain alkyl gallates, which also possess a hydroxylated benzoic acid structure, have been shown to inhibit serine O-acetyltransferase in bacteria. frontiersin.org The inhibitory efficiency of these compounds is often dependent on the length of the alkyl chain. nih.gov For instance, gallic acid alkyl esters showed no inhibition of HIV-1 protease with alkyl chains shorter than eight carbons, while a derivative with a 14-carbon chain was a potent inhibitor. nih.gov This suggests that the C18 chain of this compound would likely contribute significantly to its enzyme inhibition profile.

Anacardic acids have also been shown to be potent inhibitors of α-glucosidase, with in vitro assays revealing stronger inhibitory effects than the reference drug acarbose. mdpi.com Molecular docking simulations indicated that the polar groups on the aromatic ring are key for enzyme-ligand binding. mdpi.com

Table 1: Enzyme Inhibition by Anacardic Acid and Related Compounds

Compound/ExtractTarget Enzyme(s)Observed EffectIC₅₀ ValueReference
Anacardic AcidMMP-2, MMP-9Direct inhibition of catalytic activity11.11 μM (for MMP-2) nih.gov
Anacardic Acid (15:1)α-glucosidaseStrong inhibitory effect1.78 ± 0.08 μg/mL mdpi.com
Anacardic Acid (15:2)α-glucosidaseStrong inhibitory effect1.99 ± 0.76 μg/mL mdpi.com
Anacardic Acid (15:3)α-glucosidaseStrong inhibitory effect3.31 ± 0.03 μg/mL mdpi.com
Gallic Acid Alkyl Ester (C14)HIV-1 ProteaseInhibition of dimerization320 nM (Kᵢd) nih.gov
Octyl GallateSerine O-acetyltransferasePotent inhibitory activityNot specified frontiersin.org

Modulation of Cellular Bioactivity in Defined Cell Models

The salicylic acid moiety in this compound is a well-known anti-inflammatory pharmacophore. Salicylic acid and its derivatives are known to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of NF-κB activity. nih.govnih.gov

Anacardic acid has been shown to suppress the expression of nuclear factor-κB (NF-κB)-regulated gene products that are involved in inflammation. nih.govnih.gov This suppression is mediated through the inhibition of the IκBα kinase (IKK), which is a key regulator of NF-κB activation. nih.gov By preventing the phosphorylation and subsequent degradation of IκBα, anacardic acid effectively blocks the inflammatory cascade initiated by NF-κB. nih.gov Given that this compound shares the core salicylic acid structure with anacardic acid, it is plausible that it would exhibit similar anti-inflammatory properties through the modulation of the NF-κB pathway. williamscancerinstitute.comecancer.org

In vitro studies on various salicylic acid derivatives have demonstrated their anti-inflammatory potential. For instance, synthetic esters of salicylic acid have been evaluated for their ability to inhibit nitric oxide (NO) production in macrophages, a key inflammatory mediator. royalsocietypublishing.org These findings support the hypothesis that this compound, with its long lipophilic chain, could effectively interact with cellular membranes and intracellular targets to exert anti-inflammatory effects.

Phenolic compounds, including hydroxybenzoic acids, are recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. nih.govcore.ac.uk The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov

Anacardic acid has been reported to possess potent antioxidant effects, protecting cells from oxidative stress. nih.gov Studies on chlorogenic acid derivatives with varying alkyl chain lengths have shown that lipophilicity can influence antioxidant activity in different systems. researchgate.net While esterification of some phenolic acids did not considerably alter their antioxidant activity in certain assays, the long C18 chain of this compound could enhance its partitioning into lipid membranes, potentially increasing its efficacy in protecting against lipid peroxidation. core.ac.ukresearchgate.net

Various in vitro assays are used to evaluate antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov For instance, 3,4,5-trihydroxybenzoic acid (gallic acid) exhibits very high DPPH radical scavenging activity. nih.gov While direct data for this compound is not available, the presence of the phenolic hydroxyl group suggests it would possess radical scavenging capabilities.

Table 2: Antioxidant Activity of Structurally Related Hydroxybenzoic Acids

CompoundAssayResult (IC₅₀ or equivalent)Reference
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)DPPHIC₅₀ = 2.42 ± 0.08 μM nih.gov
2,5-Dihydroxybenzoic AcidCUPRAC68.77 μM of Trolox equivalents nih.gov
2,3-Dihydroxybenzoic AcidCUPRAC60.83 μM of Trolox equivalents nih.gov
3,4-Dihydroxybenzoic AcidCUPRAC60.53 μM of Trolox equivalents nih.gov
Chlorogenic acid-C18:0DPPH radical scavengingHigher than CGA researchgate.net

The antimicrobial properties of long-chain alkyl hydroxybenzoic acids have been documented against a range of pathogens. Anacardic acids, for example, are known for their bactericidal effects, particularly against Gram-positive bacteria such as Streptococcus mutans, Propionibacterium acnes, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The ethanolic extract of Brazilian propolis, containing anacardic acid derivatives, has shown significant in vitro antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net

The length of the alkyl chain plays a crucial role in the antimicrobial efficacy of these compounds. Generally, an increase in the length of the alkyl chain enhances the antimicrobial effect of phenolic acid derivatives. This is attributed to the increased lipophilicity, which facilitates the interaction of the molecule with the bacterial cell membrane. Alkyl gallates have also demonstrated potent antibacterial activities, underscoring the importance of both the gallic acid moiety and the hydrophobic side chain for their action. frontiersin.org

In addition to antibacterial properties, some anacardic acid derivatives have shown antifungal activity. For example, anacardic acid complexed with copper exhibited activity against several fungi, including Penicillium citrinum. researchgate.net These findings suggest that this compound, with its substantial C18 alkyl chain, is a promising candidate for antimicrobial applications.

Table 3: Antimicrobial Activity of Anacardic Acid and Related Compounds

Compound/ExtractTarget Organism(s)Activity/ResultReference
Anacardic AcidStreptococcus mutans, Propionibacterium acnes, MRSABactericidal nih.gov
Ethanolic extract of Brazilian propolis (contains anacardic acid derivatives)Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusZone of inhibition: 11-12 mm researchgate.netscielo.br
Anacardic acid-Copper complexPenicillium citrinumAntifungal activity (15±2.83 mm zone of inhibition) researchgate.net
Octyl gallateGram-positive bacteria (e.g., MRSA, Bacillus subtilis)Potent antibacterial activity frontiersin.org

A growing body of evidence suggests that long-chain alkyl hydroxybenzoic acids possess significant antiproliferative and cytotoxic effects against various cancer cell lines. Anacardic acids, in particular, have been extensively studied for their anticancer properties. williamscancerinstitute.comresearchgate.net They have been shown to reduce cell proliferation and induce apoptosis in cancer cells. researchgate.net

Studies on alkylated salicylic acid derivatives have demonstrated that the addition of an alkyl group can enhance the cytotoxic effect of salicylic acid. For example, research on the breast cancer cell line T47D showed that alkylated salicylic acids had more significant cytotoxicity compared to salicylic acid alone, with the exception of octyl salicylate. ui.ac.id Another study on the cervical cancer HeLa cell line also found that alkylated derivatives of salicylic acid exhibited better anti-proliferative activity than salicylic acid itself. scialert.net Interestingly, this study noted that the length of the alkyl chain was not directly proportional to the anti-proliferative activity, suggesting an optimal chain length for efficacy. scialert.net

The mechanisms underlying the antiproliferative effects of these compounds are multifaceted. Anacardic acid has been shown to inhibit histone acetyltransferases (HATs), which are involved in the regulation of gene expression and cell proliferation. researchgate.net Salicylic acid has been reported to inhibit cell growth through mechanisms such as c-Myc downregulation and induction of autophagy. sdu.dk

Table 4: In Vitro Antiproliferative Effects of Alkylated Salicylic Acids and Anacardic Acids

CompoundCell LineEffectIC₅₀ ValueReference
Methyl SalicylateT47D (Breast Cancer)Increased cytotoxicity vs. Salicylic AcidNot specified ui.ac.id
Ethyl SalicylateT47D (Breast Cancer)Increased cytotoxicity vs. Salicylic AcidNot specified ui.ac.id
Butyl SalicylateT47D (Breast Cancer)Increased cytotoxicity vs. Salicylic AcidNot specified ui.ac.id
Isoamyl SalicylateT47D (Breast Cancer)Increased cytotoxicity vs. Salicylic AcidNot specified ui.ac.id
Butyl SalicylateHeLa (Cervical Cancer)Anti-proliferative activity0.280 μg/mL scialert.net
Isoamyl SalicylateHeLa (Cervical Cancer)Anti-proliferative activity10.519 μg/mL scialert.net
Anacardic AcidMCF-7, MDA-MB-231 (Breast Cancer)High antiproliferation effectNot specified researchgate.net
Salicylic AcidHCT116 (Colon Cancer)Dose-dependent decrease in cell viability5.23 mM sdu.dk

Receptor Binding and Ligand Activity

The ability of this compound to act as a ligand and bind to specific biological receptors is an area of growing interest, largely informed by computational and in vitro studies on similar molecules. The dual hydrophobic and hydrophilic nature of such compounds allows for complex interactions with protein binding pockets.

Molecular docking studies have been instrumental in predicting the binding modes of anacardic acids to various protein targets. For instance, in silico analyses have shown that anacardic acids can bind to the active sites of enzymes like MMP-2, MMP-9, and α-glucosidase. nih.govmdpi.com These studies reveal that the carboxyl and hydroxyl groups of the salicylic acid moiety often form key hydrogen bonds and coordinate with metal ions in the active site, while the long alkyl chain fits into hydrophobic pockets, stabilizing the ligand-protein complex. nih.govresearchgate.net

Furthermore, anacardic acid has been investigated for its interaction with nuclear receptors and other signaling proteins. It has been shown to inhibit estrogen receptor α DNA binding and to suppress the expression of NF-κB-regulated gene products. nih.govnih.gov Molecular dynamics simulations of anacardic acid with the p300 histone acetyltransferase (HAT) enzyme have provided insights into the intermolecular interactions and stability of the complex. researchgate.net

While specific receptor binding data for this compound is not yet available, the existing research on anacardic acids and other long-chain hydroxybenzoic acids strongly suggests its potential to act as a ligand for a variety of biological targets, including enzymes and nuclear receptors. medchemexpress.complos.orgnih.govnih.gov The C18 alkyl chain would likely play a significant role in determining its binding affinity and specificity.

Assessment of Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, DNA)

The biological activity of a compound is intrinsically linked to its ability to interact with key biological macromolecules. For this compound and its structurally similar counterparts, such as anacardic and ginkgolic acids, a growing body of in vitro research has begun to elucidate these interactions, revealing a pattern of specific and often potent inhibition of various enzymes and interference with protein-protein and protein-DNA interactions. These interactions are fundamental to the observed biological effects of this class of molecules.

Enzyme Inhibition:

2-Hydroxy-5-alkylbenzoic acids have been identified as inhibitors of a diverse range of enzymes. The long alkyl chain, a defining feature of this compound, plays a crucial role in the inhibitory potency, often by anchoring the molecule to hydrophobic regions within or near the enzyme's active site.

Lipoxygenase: Anacardic acids, which share the 2-hydroxy-benzoic acid core, are known inhibitors of lipoxygenase, an enzyme involved in the synthesis of inflammatory mediators. The inhibition is competitive, suggesting that these molecules vie with the natural substrate for binding to the enzyme's active site. nih.gov The inhibitory effect is dependent on the hydrophobic alkyl side chain. nih.gov

Tyrosinase: Alkylbenzoic acids have demonstrated inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis. researchgate.net The length of the alkyl chain significantly influences the inhibitory effect, with longer chains generally leading to more potent inhibition. researchgate.net For instance, p-octylbenzoic acid is a more effective inhibitor than its shorter-chain counterparts. researchgate.net

Histone Acetyltransferases (HATs): Anacardic acid is a well-documented inhibitor of histone acetyltransferases, specifically p300 and the P300/CBP-associated factor (PCAF). mdpi.comjst.go.jp This inhibition is significant as HATs play a crucial role in the epigenetic regulation of gene expression. Molecular docking studies suggest that anacardic acid binds within the active site of the p300 HAT enzyme. researchgate.net The inhibitory concentration (IC₅₀) for a mixture of natural anacardic acids against p300/PCAF has been reported. mdpi.com

Protein Tyrosine Phosphatases (PTPs): Ginkgolic acid derivatives have been shown to inhibit several protein tyrosine phosphatases, including PTPN11, PTPN2, PTP1B, DUSP9, PTPRS, and PTPN9, which are associated with insulin (B600854) resistance. mdpi.com This suggests a potential role for these compounds in modulating signaling pathways related to metabolic diseases. The inhibitory activity is influenced by the length and substitutions on the alkyl side chain. mdpi.com

α-Glucosidase: Anacardic acids are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com Their inhibitory potency is significantly higher than that of the commercially available drug acarbose. mdpi.com Molecular docking studies indicate that the polar groups on the aromatic ring are key for the enzyme-ligand interaction. mdpi.com

Enzymes in Pro-inflammatory Lipid Mediator Biosynthesis: Ginkgolic acid has been identified as a multi-target inhibitor of key enzymes in the biosynthesis of pro-inflammatory lipid mediators. It potently inhibits 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), and to a lesser extent, cyclooxygenase-1 (COX-1) and thromboxane (B8750289) A₂ synthase (TXAS). frontiersin.orgnih.gov

Other Enzymes: Anacardic acids have also been shown to inhibit the catalytic activity of matrix metalloproteinases MMP-2 and MMP-9. nih.gov Ginkgolic acid and anacardic acid act as reversible and mixed-type inhibitors of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). d-nb.info

Interactive Table of Enzyme Inhibition Data for Anacardic and Ginkgolic Acids

Compound ClassEnzyme TargetIC₅₀ / KᵢInhibition TypeSource
Anacardic Acid (C15:1)Soybean Lipoxygenase-1IC₅₀: 6.8 µM, Kᵢ: 2.8 µMCompetitive, Reversible nih.gov
Anacardic Acidsp300/PCAF HAT~8.5 µM (p300), ~5 µM (PCAF)Not specified mdpi.com
Anacardic Acidsα-GlucosidaseIC₅₀: 1.78 - 3.72 µg/mLNot specified mdpi.com
Anacardic AcidMMP-2IC₅₀: 11.11 µMNot specified nih.gov
Ginkgolic Acid5-Lipoxygenase (5-LO)IC₅₀: 0.2 µMReversible frontiersin.orgnih.gov
Ginkgolic AcidmPGES-1IC₅₀: 0.7 µMReversible frontiersin.orgnih.gov
Ginkgolic AcidCOX-1IC₅₀: 8.1 µMNot specified frontiersin.orgnih.gov
Ginkgolic AcidTXASIC₅₀: 5.2 µMNot specified frontiersin.orgnih.gov
Ginkgolic AcidSARS-CoV-2 3CLproIC₅₀: 4.89 ± 0.30 µM, Kᵢ: 1.69 µMReversible, Mixed-type d-nb.info
Anacardic AcidSARS-CoV-2 3CLproIC₅₀: 7.60 ± 0.30 µM, Kᵢ: 1.87 µMReversible, Mixed-type d-nb.info

Protein Binding and Interaction:

Beyond direct enzyme inhibition, 2-Hydroxy-5-alkylbenzoic acids also interact with other proteins, modulating their function and downstream signaling pathways.

Human Serum Albumin (HSA): Ginkgolic acid has been shown to bind to human serum albumin, the primary carrier protein in the blood. Molecular docking studies suggest that it binds to Site II (sub-domain IIIA) of HSA. researchgate.net

Estrogen Receptor (ERα): Anacardic acid has been found to interact with the DNA-binding domain (DBD) of the estrogen receptor alpha (ERα), but not its ligand-binding domain (LBD). nih.govnih.govaacrjournals.org This interaction inhibits the binding of ERα to its DNA response elements. nih.govnih.govaacrjournals.org Molecular modeling has provided insights into the potential binding modes. aacrjournals.org

Viral Proteins: Ginkgolic acid has been identified as a small molecule that can disrupt the interaction between the Ebola virus nucleoprotein (NP) and the VP30 protein, which is essential for viral replication. nih.gov It has also been shown to interfere with the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (S-RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. uzh.ch

Bcl-2 Family Proteins: Anacardic acid derivatives have been shown to antagonize the interaction between anti-apoptotic (Bcl-xL, Mcl-1) and pro-apoptotic (Bak, Bid) members of the Bcl-2 protein family, with Kᵢ values in the micromolar range. researchgate.net Interestingly, some anacardic acids appear to interact directly with the pro-apoptotic protein Bid rather than the anti-apoptotic proteins. researchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3): Ginkgolic acid C17:1 has been reported to suppress both constitutive and inducible STAT3 activation, a key transcription factor in many cancers. nih.gov

Interactive Table of Protein Interaction Data for Anacardic and Ginkgolic Acids

CompoundProtein TargetBinding Affinity/EffectMethodSource
Anacardic Acid (24:1ω5)Estrogen Receptor α (ERα)Affinity Score: 9.05 for LBD (predicted)Molecular Docking nih.gov
Anacardic Acid (24:1ω5)Estrogen Receptor α (ERα)Inhibits ERα-DNA bindingChromatin Immunoprecipitation nih.govnih.gov
Ginkgolic AcidHuman Serum Albumin (HSA)Binds to Site II (sub-domain IIIA)Molecular Docking researchgate.net
Anacardic Acid DerivativesBcl-xL/Bak, Mcl-1/BidKᵢ values: 0.2 to 18 µMProtein-protein interaction assay researchgate.net
Ginkgolic AcidEbola Virus VP30Binds to VP30, disrupting NP interactionThermal shift, SPR, Co-IP nih.gov
Ginkgolic Acid (C17:1)SARS-CoV-2 S-RBDInhibits interaction with ACE2Pseudovirus assay, SPR uzh.ch

Interaction with DNA:

The interaction of this compound and its analogs with DNA appears to be primarily indirect, mediated through the inhibition of proteins that bind to or modify DNA and chromatin.

Inhibition of Protein-DNA Binding: As mentioned, anacardic acid inhibits the binding of the estrogen receptor alpha to its DNA response element, thereby reducing the transcription of target genes. nih.govnih.govaacrjournals.org This demonstrates an indirect mechanism of modulating DNA-related processes.

Inhibition of DNA Replication and Transcription Machinery: In vitro studies with ginkgolic acid (C15:1) have shown that it can inhibit the activity of DNA polymerase and also suppress the biosynthesis of DNA and RNA in bacteria. d-nb.info

Modulation of Chromatin Structure: Through the inhibition of histone acetyltransferases (HATs), anacardic acid can influence chromatin structure and the accessibility of DNA to the transcriptional machinery. mdpi.com Inhibition of HATs can lead to hypoacetylation of histones, which is generally associated with a more condensed chromatin state and transcriptional repression. mdpi.com

Currently, there is a lack of direct evidence from studies such as DNA intercalation or groove-binding assays for this compound or its close analogs. The primary mode of interaction with the genetic material appears to be through the modulation of the proteins that regulate its structure and function.

Mechanistic Elucidation of 2 Hydroxy 5 Octadecylbenzoic Acid S Biological Actions

Identification of Direct Molecular Targets and Binding Mechanisms

2-Hydroxy-5-octadecylbenzoic acid is a derivative of salicylic (B10762653) acid and is structurally related to other hydroxy-carboxylic acids that have been identified as ligands for a specific family of G protein-coupled receptors (GPCRs). Research has increasingly pointed towards the hydroxy-carboxylic acid receptors (HCAs) as direct molecular targets for compounds with similar structures. nih.gov

The HCA receptor family, which includes HCA₁, HCA₂, and HCA₃ (also known as GPR81, GPR109A, and GPR109B, respectively), are activated by various endogenous hydroxy-carboxylic acids. nih.gov For instance, HCA₁ is a receptor for lactate, HCA₂ for the ketone body 3-hydroxy-butyric acid, and HCA₃ for the β-oxidation intermediate 3-hydroxy-octanoic acid. nih.gov These receptors are primarily coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov

The binding of a ligand like this compound to its GPCR target is an allosteric process. This interaction stabilizes a specific active conformation of the receptor, which then facilitates the binding and activation of its cognate G protein. nih.gov This process involves small rearrangements in the ligand-binding site that are amplified into larger conformational changes, most notably an outward movement of transmembrane helix 6 (TM6). elifesciences.org This conformational shift is crucial for the receptor to engage with and activate the G protein, leading to the dissociation of the Gα and Gβγ subunits, which then go on to modulate their respective downstream effectors. nih.gov

Analysis of Modulatory Effects on Intracellular Signaling Pathways

The activation of GPCRs by this compound initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. nih.govembopress.org A key branch of this pathway involves the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Activation of HCA₁ by its agonists has been shown to induce the phosphorylation and activation of ERK1/2. plos.org This activation is rapid, typically peaking within minutes of stimulation. plos.org

The signaling from the GPCR to ERK1/2 can occur through several distinct routes. One major pathway is dependent on the Gβγ subunits dissociated from the activated Gαi protein. plos.org These Gβγ subunits can activate downstream effectors, leading to the activation of the core MAPK cascade, which consists of RAF, MEK1/2, and finally ERK1/2. nih.govnih.gov Additionally, the activation of ERK1/2 can be mediated through the transactivation of receptor tyrosine kinases (RTKs), such as the Insulin-like Growth Factor-1 Receptor (IGF-1R). plos.org This transactivation does not require the RTK's own ligand but is instead triggered by the GPCR activation.

The activation of ERK1/2 can also be influenced by other signaling molecules, such as Protein Kinase C (PKC) and intracellular calcium levels, which can be mobilized following GPCR activation. plos.org

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immune responses, and cell survival. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including some GPCR pathways, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and regulates the transcription of a wide array of target genes. nih.gov

Some studies have demonstrated that compounds acting on pathways modulated by this compound can influence NF-κB signaling. For instance, the activation of certain pathways can lead to the suppression of NF-κB activation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgmdpi.com This inhibitory effect on the NF-κB pathway is a key mechanism by which some therapeutic agents exert their anti-inflammatory effects. mdpi.com

The Phosphatidylinositol 3-Kinase (PI3K) pathway is a crucial signaling network that governs cell growth, proliferation, survival, and metabolism. nih.govijbs.com Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). nih.gov This pathway can be activated by both receptor tyrosine kinases and GPCRs. nih.gov

Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.gov PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains to the plasma membrane. nih.gov A key downstream effector is the serine/threonine kinase Akt (also known as Protein Kinase B). Once recruited to the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. ijbs.com

As previously mentioned, this compound and related compounds are believed to act as agonists for hydroxy-carboxylic acid receptors, which are a class of GPCRs. nih.gov GPCRs constitute a large family of transmembrane receptors that sense molecules outside the cell and activate inside signal transduction pathways, ultimately leading to cellular responses. nih.gov

The activation of a GPCR by an agonist like this compound is a dynamic process. The binding of the agonist stabilizes an active conformation of the receptor. nih.gov This conformational change is transmitted to the intracellular side of the receptor, enabling it to bind to and activate a heterotrimeric G protein. This activation involves the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα-GTP and Gβγ subunits. nih.gov These dissociated subunits are then free to interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase, phospholipases, and ion channels, thereby initiating the intracellular signaling cascades discussed above. nih.govmdpi.com

Kinetic and Thermodynamic Characterization of Compound-Target Interactions

The interaction between a ligand and its receptor can be described by its kinetic and thermodynamic properties. Kinetic parameters, such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), describe the speed at which the ligand binds to and dissociates from the receptor. The ratio of these rates (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kd), which is a measure of the ligand's binding affinity. A lower Kd value indicates a higher binding affinity.

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insight into the forces driving the binding event. These parameters can be determined through techniques like isothermal titration calorimetry (ITC).

Investigation of Metabolic Fate and Transformation Pathways

Direct metabolic studies on this compound are not extensively documented in the available scientific literature. However, based on the metabolism of structurally related compounds, such as other long-chain alkyl-substituted phenolic acids and xenobiotic carboxylic acids, a putative metabolic pathway can be proposed. The metabolism is likely to involve two principal routes: modification of the carboxylic acid and phenolic hydroxyl groups, and the degradation of the long octadecyl side chain.

The initial biotransformation is likely the activation of the carboxylic acid group to a coenzyme A (CoA) thioester, a common pathway for xenobiotic carboxylic acids. acs.org This activation, catalyzed by acyl-CoA synthetases, forms a reactive intermediate that can then enter several metabolic pathways. acs.org

The long octadecyl chain is a prime target for oxidative degradation, primarily through the β-oxidation pathway, which is the standard mechanism for the breakdown of long-chain fatty acids. nih.govwikipedia.org This process would involve the sequential removal of two-carbon units in the form of acetyl-CoA. wikipedia.org Additionally, ω-oxidation, leading to the formation of a terminal carboxylic acid on the alkyl chain, and subsequent steps could also occur.

Conjugation reactions are also anticipated, given the presence of both a phenolic hydroxyl group and a carboxylic acid group. These groups can be targets for glucuronidation and sulfation, common detoxification pathways that increase water solubility and facilitate excretion. The salicylic acid moiety itself is known to undergo such conjugations. nih.gov

Below is a table outlining the hypothesized metabolic transformations of this compound.

Table 1: Hypothesized Metabolic Transformations of this compound

Transformation Type Proposed Reaction Key Enzymes/Pathways Involved Resulting Metabolite Class
Side-Chain Degradation β-Oxidation of the octadecyl chainFatty acid β-oxidation pathway enzymesShortened-chain 2-hydroxy-5-alkylbenzoic acids, Acetyl-CoA
ω-Oxidation of the octadecyl chainCytochrome P450 monooxygenases2-Hydroxy-5-(ω-carboxyheptadecyl)benzoic acid
Carboxylic Acid Modification Coenzyme A conjugationAcyl-CoA synthetases2-Hydroxy-5-octadecylbenzoyl-CoA
Amino acid conjugationN-acyltransferasesGlycine or taurine (B1682933) conjugates
Phenolic Group Modification GlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates
SulfationSulfotransferases (SULTs)Sulfate conjugates

Proposed Mechanistic Models for Biological Responses

The precise molecular mechanisms underlying the biological actions of this compound have not been specifically elucidated. However, drawing parallels from the known mechanisms of salicylic acid and other phenolic compounds, a plausible mechanistic model can be proposed. The biological activity is likely to be multifaceted, stemming from its structural features: the salicylic acid core and the long lipophilic octadecyl chain.

The salicylic acid moiety is known to exert a variety of biological effects, including anti-inflammatory actions. nih.govnih.gov One of the key proposed mechanisms for salicylic acid is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. While salicylic acid itself is a weak inhibitor of COX, its derivatives can have altered activity. The long alkyl chain of this compound could enhance its interaction with the hydrophobic channels of the COX enzymes, potentially modulating its inhibitory activity.

Furthermore, phenolic compounds are recognized for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. The octadecyl chain may influence the localization of the molecule within cellular membranes, positioning the phenolic group to protect membrane lipids from peroxidation.

The structural similarity to fatty acids also suggests potential interactions with pathways of lipid metabolism and signaling. The compound could potentially compete with or modulate enzymes and receptors involved in fatty acid transport and metabolism. acs.org

The table below outlines a proposed mechanistic model for the biological responses to this compound.

Table 2: Proposed Mechanistic Models for the Biological Responses of this compound

Proposed Mechanism Molecular Target/Process Anticipated Biological Effect Basis of Hypothesis
Modulation of Inflammatory Pathways Cyclooxygenase (COX) enzymesReduction of prostaglandin (B15479496) synthesis, leading to anti-inflammatory effects.The salicylic acid core is a known, albeit weak, COX inhibitor. The lipophilic tail may enhance binding. nih.gov
Antioxidant Activity Reactive oxygen species (ROS)Neutralization of free radicals, protection against oxidative stress and lipid peroxidation.The phenolic hydroxyl group can act as a radical scavenger. The lipophilic chain may localize the molecule to membranes.
Interference with Lipid Metabolism Fatty acid metabolism enzymes (e.g., fatty acyl-CoA synthetase)Alteration of cellular lipid profiles and signaling pathways.Structural similarity to long-chain fatty acids suggests potential for competitive inhibition or modulation. acs.org
Alteration of Membrane Properties Cellular membranesChanges in membrane fluidity, permeability, and function of membrane-bound proteins.The amphipathic nature of the molecule, with a polar head group and a long nonpolar tail, could lead to its incorporation into lipid bilayers.

Structure Activity Relationship Sar Studies of 2 Hydroxy 5 Octadecylbenzoic Acid and Its Analogs

Influence of Aliphatic Chain Configuration on Biological Activity

The long aliphatic chain at the C5 position is a defining feature of 2-hydroxy-5-octadecylbenzoic acid, and its configuration significantly modulates the molecule's lipophilicity and interaction with biological targets.

Research on analogous structures, such as other 2-hydroxy-5-alkylbenzoic acids and related compounds, reveals clear patterns regarding the influence of the alkyl chain's length, branching, and conformation. Studies on p-alkylbenzoic acids as tyrosinase inhibitors have shown that inhibitory strength increases with the size of the alkyl group, following a clear order from smaller to larger chains. researchgate.net This suggests that the hydrophobic p-alkyl group plays a significant role in the interaction. researchgate.net Similarly, in a series of inhibitors for biofilm formation, compounds with an intermediate length n-alkyl chain (C7-C10) were generally the most potent, while those with shorter (C1-C5) or longer (C11-C14) chains were less effective. nih.gov Another study on virginiamycin inducers found that analogs with a 1'-hydroxyheptyl or 1'-hydroxyoctyl side chain were the most effective. nih.gov

The conformation of the aliphatic chain, influenced by the number of carbon atoms (the odd-even effect), also plays a role. Molecules with an even number of CH2 groups in the chain tend to adopt a planar, all-trans conformation, whereas those with an odd number are often non-planar with a partial gauche conformation. mdpi.comresearchgate.net This difference in three-dimensional shape can affect how the molecule packs in a crystal lattice and, more importantly, how it fits into a biological binding site, thereby influencing its activity. mdpi.comresearchgate.net

Alkyl Chain ModificationObserved Effect on Biological ActivityReference Compound Class/StudyCitation
Increasing Chain Length (e.g., C1 to C10)Inhibition strength increases with chain length for p-alkylbenzoic acids.Tyrosinase Inhibitors researchgate.net
Intermediate Chain Length (C7-C10)Optimal potency observed for biofilm inhibitors.2-amino-1H-imidazoles nih.gov
Intermediate Chain Length (C7-C8)Most effective for inducing virginiamycin production.Virginiae Butanolide C Analogs nih.gov
Odd vs. Even Number of CarbonsAffects chain conformation (gauche vs. all-trans) and molecular planarity, which can influence biological interactions.n-alkylene Benzyl (B1604629) Alcohols mdpi.comresearchgate.net

Effects of Substituent Variations on the Aromatic Ring

Modifying the substituents on the aromatic ring of 2-hydroxy-5-alkylbenzoic acid analogs provides a powerful method to fine-tune their electronic properties and biological activity. The reactivity of the benzene (B151609) ring towards electrophilic substitution is influenced by whether substituents are electron-donating or electron-withdrawing. libretexts.orglibretexts.org Electron-donating groups (like hydroxyl, methoxy (B1213986), and alkyl groups) activate the ring, while electron-withdrawing groups (like nitro, cyano, and carboxyl groups) deactivate it. libretexts.orglibretexts.org These effects are mediated through a combination of inductive effects (through the sigma bond framework) and resonance effects (through the pi system). libretexts.org

In SAR studies of specific enzyme inhibitors, these principles are borne out by experimental results. For instance, in studies of inhibitors for the PLK1 polo box domain, adding an electron-withdrawing nitro (NO₂) group ortho to a carboxylate improved binding affinity, whereas a trifluoromethyl (CF₃) group decreased it. nih.gov The addition of a hydroxyl group also improved binding, while a methoxy group significantly decreased it. nih.gov In studies on the CYP199A4 enzyme, methoxy and alkyl groups at the para-position were preferred over a hydroxyl group or no substitution at all, indicating a specific requirement for the substituent's properties for optimal activity. rsc.org

SubstituentPositionElectronic EffectObserved Impact on Activity (in specific analog systems)Citation
-NO₂ (Nitro)ortho to -COOHStrongly Electron-Withdrawing2-fold improvement in binding affinity. nih.gov
-CF₃ (Trifluoromethyl)ortho to -COOHStrongly Electron-Withdrawing3-fold decrease in binding affinity. nih.gov
-OH (Hydroxyl)ortho to -COOHElectron-Donating (Resonance), Electron-Withdrawing (Inductive)Slight improvement in binding affinity. nih.gov
-OCH₃ (Methoxy)ortho to -COOHElectron-Donating (Resonance), Electron-Withdrawing (Inductive)Significant decrease in binding affinity. nih.gov
-OCH₃ (Methoxy)paraElectron-Donating (Resonance), Electron-Withdrawing (Inductive)Preferred over -OH for CYP199A4 enzyme activity. rsc.org
-CH₃ (Methyl)paraElectron-Donating (Inductive)Preferred over -OH for CYP199A4 enzyme activity. rsc.org

Importance of Hydroxyl and Carboxyl Groups for Efficacy and Selectivity

The hydroxyl (-OH) and carboxyl (-COOH) groups of the salicylic (B10762653) acid scaffold are not merely passive components; they are critical for biological efficacy and selectivity, primarily through their ability to form key intermolecular interactions. nih.govwikipedia.org The arrangement of these groups ortho to each other on the benzene ring can lead to a phenomenon known as the "ortho effect," which can dictate specific chemical behaviors and interactions. researchgate.net

The carboxyl group is often essential for anchoring the molecule within a biological target's binding site. Docking studies have shown that the carboxylate can effectively mimic a phosphate (B84403) group, forming crucial electrostatic interactions with positively charged amino acid residues like lysine (B10760008) and arginine. nih.govnih.gov

The hydroxyl group is equally important. It can act as both a hydrogen bond donor and acceptor, contributing to the molecule's binding affinity and specificity. nih.govwikipedia.org In some enzymatic reactions, the presence and position of hydroxyl groups are vital for correctly orienting the molecule within the active site. nih.gov The critical nature of these groups is highlighted in studies where their modification leads to a drastic loss of activity. For example, the methoxylation or complete removal of hydroxyl groups in analogs of virginiae butanolide C resulted in a 100 to 1,000-fold decrease in biological activity, underscoring their indispensability. nih.gov

Functional GroupKey Role in Biological ActivityEvidence/ExampleCitation
Carboxyl (-COOH)Forms critical electrostatic interactions; can mimic phosphate groups.Effectively mimics phosphothreonine, interacting with H538 and K540 in the PLK1 PBD. nih.gov
Hydroxyl (-OH)Acts as a hydrogen bond donor/acceptor; crucial for proper orientation in active sites.Forms intermolecular hydrogen bonds with amino acids like Asp214 and Gln350 in α-glucosidase. nih.gov
Both (-OH and -COOH)Essential for maintaining high activity; modification leads to significant potency loss.Deletion or methoxylation of -OH groups in analogs caused a 100-1000x decrease in activity. nih.gov
Ortho positioningLeads to specific intramolecular interactions and reactivity ("ortho effect").Ortho-substituted compounds give unique mass spectra compared to meta/para isomers due to specific interactions. researchgate.net

Stereochemical Determinants of Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a profound determinant of biological activity. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one stereoisomer over another.

For analogs of this compound, the introduction of chiral centers, for instance within the aliphatic chain or through other modifications, would necessitate an evaluation of the activity of each individual enantiomer or diastereomer. A clear illustration of this principle comes from SAR studies of virginiae butanolide C analogs, which feature a substituted lactone ring. In these studies, a 2,3-cis analog was found to be ten times more active than its corresponding 2,3-trans diastereomer. nih.gov This tenfold difference in potency, arising solely from a change in the relative orientation of substituents around two stereocenters, powerfully demonstrates the importance of a molecule's specific 3D shape for achieving an optimal fit with its biological target. nih.gov Therefore, any SAR investigation must consider the stereochemical configuration of the analogs to fully understand and optimize their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts toward more potent and selective compounds. mdpi.com

QSAR studies have been successfully applied to benzoic acid derivatives and related structures to identify the key molecular properties driving their activity. For instance, a QSAR study on the inhibitory effects of 25 benzoic acid derivatives found that the most significant factors were electronic properties, specifically the maximum positive and negative charges and the charges on the oxygen atoms of the carboxyl group. researchgate.net Another study on different inhibitors found that activity was highly dependent on 3D molecular descriptors like molecular shape (ovality) and the energy of the highest occupied molecular orbital (HOMO). researchgate.net These models, when properly validated, serve as powerful predictive tools to screen virtual libraries and prioritize the synthesis of the most promising candidates. mdpi.com

Compound Class StudiedKey QSAR Descriptors IdentifiedCorrelation (r² or Q²)Citation
Benzoic Acid DerivativesMaximum positive/negative charges, charges on carboxyl oxygen atoms.Not Specified researchgate.net
Leukemia RPMI-8226 Active AgentsA 4-descriptor model was developed (specific descriptors not listed in abstract).Not Specified nih.gov
Aromatic Heterocycle Thiosemicarbazone AnaloguesMolecular shape (ovality), highest-occupied molecular orbital (HOMO) energy.R² = 0.732 to 0.938; Q² = 0.675 to 0.894 researchgate.net
Leukemia L1210/0 InhibitorsLowest unoccupied molecular orbital (LUMO) energy, solvent-accessible hydrophobic surface area.r² = 0.931 researchgate.net

Computational Chemistry and Molecular Modeling Applications in Research on 2 Hydroxy 5 Octadecylbenzoic Acid

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This method is crucial for understanding the structural basis of a ligand's biological activity.

In research involving derivatives of 2-hydroxybenzoic acid, molecular docking has been instrumental in elucidating their mechanism of action. For instance, studies on 2-hydroxybenzoic acid derivatives as inhibitors of Sirtuin 5 (SIRT5), a key enzyme in metabolic pathways, have utilized docking to reveal specific binding modes. nih.gov Docking simulations showed that the carboxylate group of the 2-hydroxybenzoic acid scaffold is essential, forming critical interactions such as bidentate salt bridges with arginine residues (e.g., Arg105) and hydrogen bonds with tyrosine residues (e.g., Tyr102) deep within the substrate-binding pocket of SIRT5. nih.gov

Furthermore, the adjacent hydroxyl group, a defining feature of the "warhead," was observed to form a hydrogen bond with other residues like Val221. nih.gov The phenyl ring itself can engage in pi-pi stacking interactions with aromatic residues such as Phenylalanine (Phe223) and Tyrosine (Tyr255), further stabilizing the complex. nih.gov These detailed interaction maps, generated through docking, are vital for structure-activity relationship (SAR) studies, explaining why certain chemical modifications enhance or diminish the inhibitory potency of the compounds. nih.gov The insights gained allow researchers to rationally design more potent and selective inhibitors. nih.gov

Table 1: Key Molecular Interactions for 2-Hydroxybenzoic Acid Derivatives in SIRT5 Binding Pocket Identified by Molecular Docking

Functional Group of LigandType of InteractionInteracting Amino Acid Residue (SIRT5)Reference
Carboxylate (-COO⁻)Salt Bridge / Hydrogen BondArg105, Tyr102 nih.gov
Hydroxyl (-OH)Hydrogen BondVal221 nih.gov
Phenyl RingPi-Pi StackingPhe223, Tyr255 nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and the stability of ligand-receptor complexes. nih.govnih.gov

Following a docking study of 2-Hydroxy-5-octadecylbenzoic acid, an MD simulation would be the logical next step. nih.gov The docked complex would be placed in a simulated physiological environment, including water molecules and ions, to observe its behavior. nih.gov The primary goals of such a simulation are to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the protein's binding site. mdpi.com

Key analyses from an MD simulation include calculating the Root Mean Square Deviation (RMSD) to monitor the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com These simulations can reveal if the initial interactions predicted by docking are maintained over time, or if the ligand shifts to adopt alternative, more stable conformations. dovepress.com This dynamic information is crucial for confirming the validity of a docking result and for gaining a deeper understanding of the binding event, which can involve subtle induced-fit effects not captured by rigid docking protocols. nih.govnih.gov

Table 2: Applications of Molecular Dynamics Simulations in Ligand Binding Studies

MD Simulation ApplicationDescriptionKey Output/AnalysisReference
Binding Pose StabilityAssesses whether the ligand remains in the binding pocket in the orientation predicted by docking.Root Mean Square Deviation (RMSD) of ligand and protein backbone atoms over time. mdpi.com
Conformational AnalysisStudies the flexibility of the ligand and protein, including side-chain movements and loop motions upon binding.Root Mean Square Fluctuation (RMSF) per residue; analysis of dihedral angles. mdpi.com
Interaction DynamicsMonitors the persistence and nature of intermolecular interactions (e.g., hydrogen bonds, salt bridges) over the simulation time.Interaction lifetimes; distance analysis between key atoms. nih.gov
Binding Free Energy CalculationMore advanced MD methods (e.g., MM/PBSA, MM/GBSA) can estimate the free energy of binding, providing a quantitative measure of affinity.ΔGbind values. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of a molecule. nrel.gov These methods are used to calculate a wide range of molecular properties, such as optimized geometry, charge distribution, molecular orbital energies, and vibrational frequencies. nih.gov

For this compound, DFT calculations can precisely determine the distribution of electron density across the molecule. mongoliajol.info This is critical for understanding its reactivity and intermolecular interactions. For example, calculating Mulliken or Natural Bond Orbital (NBO) charges reveals the partial positive and negative charges on each atom, highlighting the electrostatic potential and identifying sites prone to electrophilic or nucleophilic attack. nrel.gov

Table 3: Properties of this compound Investigated by Quantum Chemical Calculations

Calculated PropertySignificanceComputational MethodReference
Optimized Molecular GeometryProvides the most stable 3D conformation of the molecule in a vacuum or solvent.DFT (e.g., B3LYP/6-31G*) mdpi.com
Partial Atomic ChargesDetermines the electron distribution and electrostatic potential, crucial for non-covalent interactions.Mulliken Population Analysis, NBO Analysis nrel.gov
Frontier Molecular Orbitals (HOMO/LUMO)Indicates regions of electron-donating and electron-accepting capability, relating to chemical reactivity.DFT mongoliajol.info
Vibrational FrequenciesPredicts the infrared and Raman spectra, allowing for comparison with experimental data to confirm the structure.Frequency calculations following geometry optimization. nih.gov

Homology Modeling for Novel Target Protein Structures

Molecular docking and other structure-based design methods require a high-resolution 3D structure of the target protein. When an experimental structure (from X-ray crystallography or NMR) is not available, homology modeling (or comparative modeling) can be used to build a reliable model. nih.gov

This process relies on the fact that proteins with similar amino acid sequences tend to fold into similar three-dimensional structures. yasara.org The first step is to identify a suitable template protein with a known structure that has a significant sequence identity to the target protein. nih.gov The target sequence is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone coordinates. yasara.org Finally, the model undergoes refinement and validation to ensure it has a chemically reasonable geometry and stereochemistry. nih.gov

If this compound were being investigated for its effects on a newly identified enzyme for which no structure exists, homology modeling would be the essential first step to enable any structure-based computational research. nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template; higher identity generally leads to a more accurate model. nih.gov

Table 4: The Homology Modeling Workflow

StepDescriptionPurposeReference
1. Template Recognition and SelectionSearching a database (like the PDB) for proteins with known structures that have a similar amino acid sequence to the target.To find the best structural framework on which to build the model. nih.govyasara.org
2. Sequence AlignmentAligning the target protein's sequence with the template's sequence.To establish a correspondence between residues in the target and template. nih.gov
3. Model BuildingBuilding the 3D model of the target by copying the coordinates of the aligned residues from the template and modeling the non-aligned loops.To generate the initial 3D structure of the target protein. nih.gov
4. Model Refinement and ValidationOptimizing the geometry of the model to relieve steric clashes and validating its stereochemical quality using tools like Ramachandran plots.To produce a chemically and structurally realistic model suitable for further studies like docking. nih.govyasara.org

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as a "hit" compound with moderate activity, virtual screening could be employed to find more potent derivatives. This typically involves docking thousands or millions of commercially available or virtually generated analogs against the target protein. biorxiv.org The compounds are ranked based on their predicted binding affinity (docking score), and the top-scoring candidates are selected for experimental testing. nih.gov

Once promising hits are confirmed, the process moves to lead optimization. scispace.com This stage involves making iterative, rational modifications to the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Computational tools are heavily used in this phase. For example, after identifying that the 2-hydroxybenzoic acid moiety is a key "warhead," optimization efforts might focus on modifying the octadecyl tail or adding substituents to the phenyl ring. nih.gov Docking and free energy calculations can predict how these changes will affect binding affinity, guiding synthetic chemists to prioritize the most promising modifications and accelerating the discovery of a viable drug candidate. biorxiv.orgscispace.com

Table 5: Comparison of Virtual Screening and Lead Optimization

AspectVirtual ScreeningLead OptimizationReference
Goal To identify novel "hit" compounds from a large library.To iteratively improve the properties (potency, selectivity, ADME) of a "hit" to generate a "lead" compound. nih.govfrontiersin.org
Compound Library Large and diverse (103 - 106+ compounds).Focused and smaller, based on analogs of the hit compound. nih.govscispace.com
Primary Computational Method High-throughput docking, pharmacophore modeling.Docking, MD simulations, free energy calculations (MM/PBSA, FEP), QSAR. nih.govscispace.com
Outcome A small set of diverse hits for experimental validation.A lead compound with improved, well-defined characteristics. biorxiv.orgnih.gov

Future Research Directions and Translational Perspectives for 2 Hydroxy 5 Octadecylbenzoic Acid

Development of Advanced Synthetic Methodologies for Enhanced Yield and Purity

The efficient and scalable synthesis of 2-hydroxy-5-octadecylbenzoic acid is paramount for enabling extensive biological evaluation and future development. Current approaches to synthesizing similar long-chain alkylsalicylic acids often face challenges related to yield, purity, and harsh reaction conditions. Future research should focus on developing more advanced and greener synthetic methodologies.

One established method for producing salicylic (B10762653) acids is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide. wikipedia.orgnumberanalytics.com In the context of this compound, this would typically start from 4-octadecylphenol. However, the Kolbe-Schmitt route often requires high temperatures and pressures and can lead to isomer impurities. wikipedia.orgwhiterose.ac.uk

A more direct and potentially milder approach is the direct alkylation of salicylic acid . Patents and studies have described using long-chain olefins, such as 1-octadecene, to alkylate salicylic acid in the presence of an acid catalyst like sulfuric acid or an aryl sulfonic acid. epo.orggoogle.com Future work could optimize this reaction by exploring solid acid catalysts or ionic liquids to improve catalyst recovery and reduce waste, thereby enhancing the process's green credentials.

Exploration of Novel Biological Activities and Therapeutic Avenues

While this compound itself has not been extensively studied, its classification as an anacardic acid provides a strong basis for exploring its therapeutic potential. Anacardic acids, as a class, are known for a wide spectrum of biological activities, including potent antibacterial, antitumor, and antioxidant effects. nih.govresearchgate.netnih.govnih.gov

Antibacterial Activity: Anacardic acids have demonstrated significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus. acs.orgnih.gov The long alkyl chain is believed to play a crucial role in this activity. Future studies should screen this compound against a panel of clinically relevant bacteria, including multidrug-resistant strains, to determine its potential as a novel antibiotic lead.

Antiparasitic Activity: The source plant, Ozoroa pulcherrima, is used in traditional African medicine to treat helminthiasis (intestinal worms). researchgate.netnih.gov Extracts from this plant have shown schistosomicidal activity in vitro, killing the parasitic flatworms that cause schistosomiasis. sdiarticle4.comresearchgate.net This strongly suggests that this compound should be investigated as a potential antiparasitic agent.

Anticancer and Anti-inflammatory Activity: Other reported activities for anacardic acids include the inhibition of histone acetyltransferases (HATs), which is relevant to cancer therapy, and anti-inflammatory effects. nih.govmdpi.com These represent additional therapeutic avenues that warrant exploration for this compound.

Design and Synthesis of Highly Potent and Selective Analogs

The structure of this compound is ripe for modification to enhance its biological activities and selectivity. Structure-activity relationship (SAR) studies on other anacardic acids have shown that both the salicylic acid "head" and the long alkyl "tail" are critical for function. nih.govresearchgate.net

Future research should focus on the systematic synthesis of analogs to probe these relationships. Key modifications could include:

Altering the Alkyl Chain: The length and degree of unsaturation in the alkyl chain are known to dramatically influence biological activity. researchgate.netmdpi.com Synthesizing analogs with varying chain lengths (e.g., C14, C16, C20) and introducing double or triple bonds into the octadecyl chain could lead to compounds with enhanced potency or altered target specificity. acs.org

Modifying the Salicylic Acid Core: The hydroxyl and carboxylic acid groups are essential for activity, but their positions could be altered. Furthermore, introducing other substituents (e.g., halogens, nitro groups) onto the aromatic ring could modulate the electronic properties and bioavailability of the molecule. nih.gov

Amine and Amide Derivatives: Converting the carboxylic acid to various amides or synthesizing benzylamine (B48309) analogs has been shown to produce potent antibacterial agents from anacardic acid precursors. asianpubs.orgscirp.org This strategy could be applied to this compound to create new libraries of compounds for screening.

By creating and testing these analogs, researchers can build a comprehensive SAR profile, guiding the rational design of next-generation compounds with optimized therapeutic properties.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand how this compound exerts its biological effects, a systems-level approach is necessary. The integration of multiple "omics" technologies offers a powerful strategy for elucidating the compound's mechanism of action, identifying its cellular targets, and discovering potential biomarkers of its activity. nih.govresearchgate.netnih.gov

A future research framework could involve treating relevant biological systems (e.g., bacterial cultures, cancer cell lines, or parasites) with the compound and then applying a suite of omics analyses:

Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways being affected. researchgate.net

Proteomics: To measure changes in protein expression and post-translational modifications, which can directly reveal the cellular machinery targeted by the compound. nih.gov

Metabolomics: To analyze changes in the cellular metabolome, offering a functional readout of the compound's impact on cellular biochemistry. wur.nl

By integrating these large datasets, researchers can construct detailed molecular networks that map the compound's interactions within the cell. uic.edu This multi-omics approach is essential for moving beyond simply identifying a biological activity to understanding the intricate molecular details that underpin it, which is critical for translational development.

Potential as a Chemical Probe or Catalytic Agent

Beyond direct therapeutic applications, the unique chemical structure of this compound suggests its potential utility in other chemical and biological contexts.

Chemical Probe: Natural products are often used as "chemical probes" to study biological systems due to their high affinity and selectivity for specific protein targets. nih.govacs.org Once the primary biological target of this compound is identified, the molecule could be modified with reporter tags (e.g., fluorescent dyes or biotin) to create probes for studying that target's function in living cells. Furthermore, phenolic compounds can be used as electrochemical probes for sensing applications. rsc.org

Catalytic Agent: The salicylic acid moiety contains hydroxyl and carboxyl groups positioned to effectively chelate metal ions. This structural motif is exploited in various catalytic systems. Salicylic acid and its derivatives have been used as efficient, bio-based Brønsted acid catalysts in organic synthesis. chemmethod.comjcchems.comresearchgate.net There is potential to develop novel catalysts by coordinating this compound with transition metals. The long octadecyl chain could provide unique solubility properties, allowing for catalysis in non-polar media or the formation of micelles for nanoreactor applications. Research into magnetite-supported salicylic acid catalysts highlights a pathway for creating reusable, magnetically separable catalysts, a direction that could be explored with this long-chain derivative. oiccpress.com

Q & A

Q. What are the recommended methodologies for synthesizing 2-Hydroxy-5-octadecylbenzoic acid with high purity?

  • Answer : Synthesis typically involves Friedel-Crafts alkylation of salicylic acid derivatives with octadecyl bromide, followed by purification via column chromatography using silica gel and a gradient of hexane/ethyl acetate (polarity adjusted for the long alkyl chain). Purity validation requires HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) and NMR (δ ~6.8–7.5 ppm for aromatic protons, δ ~1.2–1.4 ppm for alkyl chain) .

Q. How can researchers address solubility challenges during in vitro assays due to the compound’s amphiphilic nature?

  • Answer : Solubility is enhanced using co-solvents (e.g., DMSO for initial dissolution) followed by dilution in buffered surfactants (e.g., 0.1% Tween-80). Dynamic light scattering (DLS) confirms micelle formation at critical micellar concentrations (CMC), which is critical for consistent bioactivity studies .

Q. What analytical techniques are essential for characterizing structural integrity?

  • Answer :
  • HPLC-MS : Quantifies purity and detects degradation products (e.g., decarboxylation or alkyl chain oxidation).
  • FT-IR : Confirms hydroxyl (ν ~3200–3500 cm⁻¹) and carboxylic acid (ν ~1700 cm⁻¹) functional groups.
  • ¹³C NMR : Resolves the octadecyl chain (δ ~14–35 ppm) and aromatic carbons (δ ~110–160 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies, such as inconsistent cytotoxicity results?

  • Answer :
  • Orthogonal assays : Combine MTT, apoptosis markers (e.g., caspase-3), and membrane permeability tests (e.g., propidium iodide staining) to validate mechanisms.
  • Batch variability analysis : Use LC-MS to check for impurities (e.g., residual octadecyl bromide) that may interfere with assays .

Q. What strategies optimize the compound’s use in drug delivery systems targeting lipid membranes?

  • Answer :
  • Liposome encapsulation : Incorporate the compound into phosphatidylcholine bilayers via thin-film hydration. Monitor encapsulation efficiency using fluorescence quenching (e.g., calcein leakage assays).
  • Surface plasmon resonance (SPR) : Measure binding kinetics to model lipid membranes (e.g., POPC vesicles) to assess membrane interaction efficiency .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the octadecyl chain?

  • Answer :
  • Analog synthesis : Prepare shorter-chain derivatives (e.g., C12, C16) and compare logP values (via shake-flask method) and cytotoxicity (IC50 in cancer cell lines).
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict chain-length-dependent membrane permeability .

Methodological Considerations

Q. What protocols mitigate oxidative degradation during long-term storage?

  • Answer :
  • Storage : Under inert gas (argon) at –20°C in amber vials.
  • Stabilizers : Add antioxidants (e.g., 0.01% BHT) to ethanolic stock solutions.
  • Stability monitoring : Periodic HPLC analysis to track degradation (e.g., new peaks at Rt 8–10 min) .

Q. How should researchers design experiments to assess environmental toxicity of this compound?

  • Answer :
  • Terrestrial toxicity assays : Use OECD Guideline 207 (earthworm mortality) with spiked soil (0.1–100 mg/kg).
  • Aquatic toxicity : Daphnia magna immobilization tests (OECD 202) at varying pH (5–9) to account for ionization state .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.